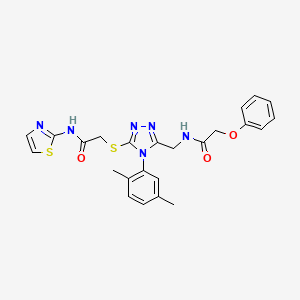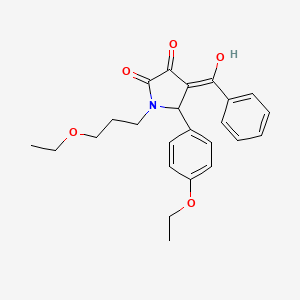
N-(2-methylquinolin-8-yl)-5-(3-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylquinolin-8-yl)-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylquinolin-8-yl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Quinoline Derivative: Starting with 2-methylquinoline, the compound undergoes nitration to introduce a nitro group at the 8th position.
Synthesis of the Furan Ring: The furan ring is synthesized separately through a series of reactions involving the cyclization of appropriate precursors.
Coupling Reaction: The quinoline derivative and the furan ring are then coupled using a carboxylation reaction to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of a carboxylic acid derivative.
Reduction: The nitro group on the phenyl ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, especially at the positions ortho and para to the nitro group on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-methylquinolin-8-yl)-5-(3-nitrophenyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Studies: It is used as a probe in fluorescence microscopy to study cellular processes.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death.
Enzyme Inhibition: It can inhibit certain enzymes involved in cell proliferation, making it a potential anti-cancer agent.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
N-(2-methylquinolin-8-yl)-5-phenylfuran-2-carboxamide: Lacks the nitro group on the phenyl ring.
N-(2-methylquinolin-8-yl)-5-(4-nitrophenyl)furan-2-carboxamide: Has the nitro group at the para position instead of the meta position.
Uniqueness:
- The presence of the nitro group at the meta position on the phenyl ring in N-(2-methylquinolin-8-yl)-5-(3-nitrophenyl)furan-2-carboxamide imparts unique electronic properties, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C21H15N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-methylquinolin-8-yl)-5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H15N3O4/c1-13-8-9-14-4-3-7-17(20(14)22-13)23-21(25)19-11-10-18(28-19)15-5-2-6-16(12-15)24(26)27/h2-12H,1H3,(H,23,25) |
InChI Key |
HCJMMCFPGJYFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11460011.png)
![methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11460013.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11460014.png)
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11460028.png)
![4-Methyl-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11460031.png)
![N-(3-fluorobenzyl)-2-[6-(4-methoxyphenyl)-2,5-dioxo-2,5,6,7-tetrahydro-3H-imidazo[1,5-b][1,2,4]triazol-3-yl]acetamide](/img/structure/B11460037.png)
![4-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11460046.png)
![2-amino-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11460052.png)
![1-[2-(Octylsulfonyl)ethyl]pyridinium](/img/structure/B11460054.png)
![6-methyl-5-pentyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11460060.png)
![3-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B11460065.png)
![2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11460072.png)
